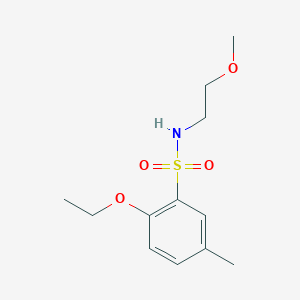![molecular formula C15H15NO4S B245609 4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B245609.png)
4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid, commonly known as EPN, is a compound that has been extensively studied for its potential use in scientific research. EPN is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it an attractive candidate for use in various laboratory experiments. In
作用機序
EPN inhibits carbonic anhydrase enzymes by binding to the active site of the enzyme, thereby preventing the hydration of carbon dioxide. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for various physiological processes such as acid-base balance and ion transport.
Biochemical and Physiological Effects:
EPN has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as Escherichia coli and Staphylococcus aureus. EPN has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. Additionally, EPN has been shown to exhibit anti-inflammatory and analgesic properties.
実験室実験の利点と制限
One of the major advantages of using EPN in lab experiments is its ability to inhibit carbonic anhydrase enzymes, which makes it a valuable tool for studying the physiological and pathological roles of these enzymes. However, EPN has some limitations as well. It is a relatively unstable compound and can degrade over time, which can affect the reproducibility of experimental results. Additionally, EPN has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for research on EPN. One area of interest is the development of new antimicrobial agents based on EPN. Another area of interest is the development of new cancer therapeutics based on EPN's ability to induce apoptosis in cancer cells. Additionally, there is a need for further research on the mechanism of action of EPN and its potential use in other physiological and pathological processes.
合成法
The synthesis of EPN involves the reaction of 4-aminobenzenesulfonamide with 4-ethylbromobenzene in the presence of a suitable base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
EPN has been widely used in scientific research due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has been shown to have therapeutic potential in various diseases such as glaucoma, epilepsy, and cancer. EPN has also been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antimicrobial agents.
特性
分子式 |
C15H15NO4S |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
4-[(4-ethylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C15H15NO4S/c1-2-11-3-9-14(10-4-11)21(19,20)16-13-7-5-12(6-8-13)15(17)18/h3-10,16H,2H2,1H3,(H,17,18) |
InChIキー |
LVYZBMSKSUSWBQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
正規SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245526.png)




![Ethyl 4-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245540.png)
![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)

![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)




![1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245579.png)